molecular formula C24H29ClO4 B12741327 [(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

Cat. No.: B12741327
M. Wt: 416.9 g/mol
InChI Key: UWFYSQMTEOIJJG-NKGGGRBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate is a complex organic compound with the molecular formula C24H29ClO5 and a molecular weight of 432.9 g/mol. This compound is known for its intricate pentacyclic structure and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate is primarily used in scientific research due to its complex structure and potential biological activity. Applications include:

    Chemistry: Studying its reactivity and synthesis pathways.

    Biology: Investigating its potential biological effects and interactions.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Limited use in industrial applications, mainly for research purposes.

Mechanism of Action

The mechanism of action for [(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[97002,803,5 its structure suggests potential interactions with various molecular targets, including enzymes and receptors involved in biological pathways .

Comparison with Similar Compounds

Similar Compounds

    15beta-hydroxycyproterone acetate: A corticosteroid hormone with a similar pentacyclic structure.

    Cyproterone acetate: An androgen antagonist with structural similarities.

Uniqueness

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate is unique due to its specific functional groups and the presence of a chlorine atom, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C24H29ClO4

Molecular Weight

416.9 g/mol

IUPAC Name

[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15?,16-,17-,18?,22-,23-,24-/m0/s1

InChI Key

UWFYSQMTEOIJJG-NKGGGRBPSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Origin of Product

United States

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